3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine

Catalog No.
S12268662
CAS No.
M.F
C15H24N2O
M. Wt
248.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine

Product Name

3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine

IUPAC Name

3-(1-butylpyrrolidin-2-yl)-2-ethoxypyridine

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

InChI

InChI=1S/C15H24N2O/c1-3-5-11-17-12-7-9-14(17)13-8-6-10-16-15(13)18-4-2/h6,8,10,14H,3-5,7,9,11-12H2,1-2H3

InChI Key

FYTZBIWQOOVJFO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1C2=C(N=CC=C2)OCC

3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine is a chemical compound characterized by its unique structure, which combines a pyridine ring with a butylpyrrolidine moiety. The molecular formula for this compound is C15H22N2O, and it features a pyridine ring substituted at the 2-position with an ethoxy group and at the 3-position with a butylpyrrolidine group. This structural configuration suggests potential interactions with biological systems, particularly in the context of pharmacological applications.

The chemical reactivity of 3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine can be influenced by the functional groups present in its structure. The ethoxy group may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding alcohols and acids. Additionally, the pyridine nitrogen can participate in nucleophilic substitution reactions, which could facilitate further functionalization or derivatization of the compound.

Synthesis of 3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine can be achieved through several methods:

  • Pyridine Alkylation: A common approach involves alkylating a pyridine derivative with a butylpyrrolidine precursor. This can be accomplished via nucleophilic substitution reactions.
  • Esterification: The ethoxy group can be introduced by esterification of an appropriate acid with an alcohol containing the ethoxy moiety.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps, including protection-deprotection strategies and selective functional group transformations to yield the desired compound.

3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine holds potential applications in medicinal chemistry, particularly in drug development targeting central nervous system disorders due to its structural similarity to known neuroactive compounds. Furthermore, it may serve as a scaffold for designing new pharmaceuticals that modulate neurotransmitter systems.

Interaction studies involving 3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine could focus on its binding affinity to various receptors or enzymes relevant to neurological functions. These studies would typically employ techniques such as radiolabeled binding assays or in vitro receptor assays to elucidate its pharmacological profile and potential therapeutic effects.

Several compounds share structural similarities with 3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-Butylpyrrolidin-2-onePyrrolidine ring with butyl chainOften used as a solvent and in synthesis
Tert-butyl 3-(1-amino-3-ethoxy-3-oxopropyl)pyrrolidineContains amino and oxo groupsExhibits different reactivity due to functional groups
Ethyl 4-(1-butylpyrrolidin-2-yloxy)benzoateEther linkage with aromatic systemPotentially different pharmacokinetic properties

The uniqueness of 3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine lies in its combination of both pyridine and pyrrolidine structures, which may provide distinctive biological activities compared to other similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

248.188863393 g/mol

Monoisotopic Mass

248.188863393 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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